molecular formula C11H13BrMgO2 B3132322 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide CAS No. 36637-44-2

4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide

Cat. No.: B3132322
CAS No.: 36637-44-2
M. Wt: 281.43 g/mol
InChI Key: JNWNAQZSBRFGPC-UHFFFAOYSA-M
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Description

4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable intermediate in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide typically involves the reaction of 4-bromophenol with tetrahydropyran in the presence of magnesium. The reaction is carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and solvent purity are crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution reactions: Can participate in halogen-metal exchange reactions.

    Coupling reactions: Forms carbon-carbon bonds with electrophiles

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: A simpler Grignard reagent without the protecting group.

    4-Methoxyphenylmagnesium bromide: Contains a methoxy group instead of the tetrahydropyran group.

    4-Bromophenylmagnesium bromide: Lacks the protecting group and is more reactive

Uniqueness

4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is unique due to the presence of the tetrahydropyran protecting group, which enhances its stability and selectivity in reactions. This makes it particularly useful in complex organic synthesis where selectivity is crucial .

Properties

IUPAC Name

magnesium;2-(phenoxy)oxane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h2-3,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWNAQZSBRFGPC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561232
Record name Magnesium bromide 4-[(oxan-2-yl)oxy]benzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36637-44-2
Record name Magnesium bromide 4-[(oxan-2-yl)oxy]benzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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